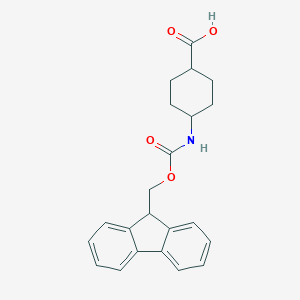

Fmoc-1,4-cis-achc-oh

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.

The exact mass of the compound cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

Fmoc-1,4-cis-achc-oh: wird in der Proteomforschung häufig für die Synthese von Peptiden verwendet . Die Fähigkeit der Verbindung, Aminogruppen während der Peptidsynthese zu schützen, macht sie für die Konstruktion komplexer Proteinmodelle und die Untersuchung von Proteininteraktionen unverzichtbar.

Festphasen-Peptidsynthese

Bei der Festphasen-Peptidsynthese (SPPS) dient this compound als Schutzgruppe, die selektiv entfernt werden kann. Sie ist entscheidend für die Synthese von Peptiden mit präzisen Sequenzen, die für die Entwicklung therapeutischer Peptide und die Untersuchung von Proteinfunktionen unerlässlich sind .

Arzneimittelentwicklung

Die Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, insbesondere solcher, die biologische Signalwege nachahmen oder beeinflussen. Mit this compound synthetisierte Peptide können als Enzyminhibitoren, Rezeptorliganden oder Hormone wirken .

Biotechnologische Anwendungen

In der Biotechnologie wird this compound verwendet, um synthetische Peptide zu erzeugen, die als Substrate oder Inhibitoren in enzymatischen Assays dienen können, wodurch Enzyme-Mechanismen besser verstanden und potenzielle biotechnologische Werkzeuge gescreent werden können .

Materialwissenschaften

This compound trägt zur Materialwissenschaft bei, indem es die Synthese von Peptiden ermöglicht, die Hydrogele, Gerüste und andere Materialien mit biomedizinischen Anwendungen wie Gewebezüchtung und regenerativer Medizin bilden können .

Pharmakologie

In der Pharmakologie werden mit this compound synthetisierte Peptide verwendet, um Wirkstoffinteraktionen, Pharmakodynamik und Pharmakokinetik zu untersuchen, und liefern so Einblicke in die Wirkung von Medikamenten auf biologische Systeme .

Organische Synthese

Die Verbindung spielt eine Rolle in der organischen Synthese, wo sie verwendet wird, um organischen Molekülen Aminofunktionalitäten einzuführen, wodurch die Herstellung komplexer organischer Verbindungen mit potenziellen Anwendungen in verschiedenen chemischen Industrien ermöglicht wird .

Analytische Chemie

Schließlich werden in der analytischen Chemie von this compound abgeleitete Peptide als Standards und Reagenzien in der Chromatographie und Massenspektrometrie verwendet, um die Analyse und Quantifizierung komplexer biologischer Proben zu unterstützen .

Wirkmechanismus

Target of Action

The primary target of Fmoc-1,4-cis-achc-oh is the amine group in organic compounds . It acts as a protecting group for the amine group, preventing it from undergoing unwanted reactions during the synthesis process .

Mode of Action

This compound interacts with its targets through a process known as Fmoc protection . The compound is introduced to the amine group by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a stable carbamate, which protects the amine group from unwanted reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of peptides . The compound plays a crucial role in solid phase peptide synthesis (SPPS), a method used to produce peptides in large quantities . The Fmoc group is removed by base, usually piperidine, forming a stable adduct with the dibenzofulvene byproduct .

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in some organic solvents such as dichloromethane and dimethylformamide .

Result of Action

The result of this compound’s action is the successful protection of the amine group during peptide synthesis . This allows for the production of peptides without unwanted side reactions, enabling the study of peptides in various fields such as cell signaling, development of epitope-specific antibodies, cell-biology, and disease biomarkers .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It should also be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents .

Eigenschaften

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZQTCLNVHZQOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147900-45-6, 583870-83-1 |

Source

|

| Record name | (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)